

(5-Methyl-6-morpholinopyridin-3-yl)boronic acid solubility and stability

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: (5-Methyl-6-morpholinopyridin-3-yl)boronic acid

Cat. No.: B1371210

[Get Quote](#)

An In-depth Technical Guide on the Solubility and Stability of **(5-Methyl-6-morpholinopyridin-3-yl)boronic acid**

Authored by: A Senior Application Scientist Introduction

(5-Methyl-6-morpholinopyridin-3-yl)boronic acid is a pivotal heterocyclic building block in modern medicinal chemistry and drug discovery.^[1] Its structural complexity, featuring a substituted pyridine core, makes it an attractive intermediate for synthesizing novel compounds, particularly in the development of enzyme inhibitors and other targeted therapeutics.^{[2][3]} Boronic acids, as a class, are indispensable tools in pharmaceutical synthesis, primarily due to their utility in robust carbon-carbon bond-forming reactions like the Suzuki-Miyaura coupling.^{[4][5]}

The successful application of **(5-Methyl-6-morpholinopyridin-3-yl)boronic acid** in any synthetic or screening campaign is fundamentally dependent on a thorough understanding of its physicochemical properties. Solubility dictates the choice of reaction solvents, purification methods, and formulation for biological assays, while stability determines its shelf-life, handling requirements, and reliability in yielding reproducible results.

This technical guide provides a comprehensive overview of the solubility and stability profiles of **(5-Methyl-6-morpholinopyridin-3-yl)boronic acid**. In the absence of extensive publicly

available quantitative data for this specific molecule, this document synthesizes foundational principles of boronic acid chemistry with field-proven experimental protocols. It is designed to empower researchers, scientists, and drug development professionals to accurately determine its properties, handle it effectively, and troubleshoot potential challenges, thereby ensuring its optimal performance in their research endeavors.

Core Physicochemical Properties

A summary of the key identification and physical properties for **(5-Methyl-6-morpholinopyridin-3-yl)boronic acid** is presented below.

Property	Value	Source(s)
CAS Number	1191062-85-7	
Molecular Formula	<chem>C10H15BN2O3</chem>	[6]
Molecular Weight	222.05 g/mol	[6]
IUPAC Name	(5-methyl-6-morpholin-4-ylpyridin-3-yl)boronic acid	
Physical Form	Solid	
Recommended Storage	2-8°C, under inert atmosphere	[7]

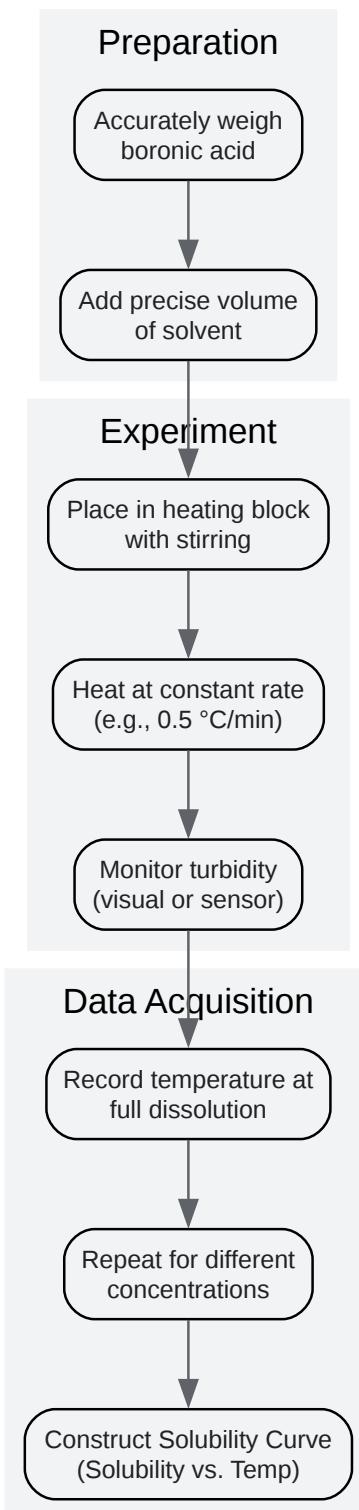
Section 1: Solubility Profile and Determination

The solubility of a boronic acid is governed by the interplay between the polar boronic acid moiety and the organic substituents on the carbon-boron bond.[\[8\]](#) The presence of both a lipophilic methyl group and a polar morpholine group on the pyridine ring of the title compound suggests a nuanced solubility profile. While esterification of boronic acids typically enhances their solubility in organic solvents, the free acid's behavior must be empirically determined for reaction optimization.[\[9\]](#)

Predicted Solubility in Common Solvents

Based on its structure, the following qualitative solubility predictions can be made. These should be confirmed experimentally using the protocol provided in Section 1.2.

Solvent	Polarity	Predicted Solubility	Rationale
Water	High	Low to Moderate	The morpholine group may impart some aqueous solubility, but the overall heterocyclic structure is largely organic. Solubility is likely pH-dependent.
DMSO, DMF	High (Aprotic)	High	These polar aprotic solvents are generally effective at dissolving a wide range of drug-like molecules.
Methanol, Ethanol	High (Protic)	Moderate	May form esters in solution over time, potentially affecting solubility and stability. Good for initial dissolution.
Acetonitrile	Medium	Moderate	A common solvent for reactions and analysis (e.g., HPLC).
THF, Dioxane	Low	Moderate	Ethereal solvents are common in cross-coupling reactions.
Toluene, Hexanes	Very Low	Low to Insoluble	The molecule's polarity is likely too high for significant solubility in non-polar hydrocarbon solvents.


Experimental Protocol for Solubility Determination (Dynamic Method)

To obtain quantitative solubility data, a dynamic (polythermal) method is highly effective. This technique involves visually or instrumentally determining the temperature at which a known composition of solute and solvent becomes a clear, homogenous solution upon controlled heating.[8][10] This temperature is the saturation point for that specific concentration.

Methodology

- Sample Preparation: Accurately weigh a specific amount of **(5-Methyl-6-morpholinopyridin-3-yl)boronic acid** into a glass vial.
- Solvent Addition: Add a precise volume or mass of the desired solvent to the vial.
- System Setup: Place the vial in a controlled heating block equipped with a magnetic stirrer and a calibrated temperature probe.
- Heating and Observation: Begin stirring and slowly increase the temperature at a constant rate (e.g., 0.2-0.5 °C/min).[10]
- Turbidity Monitoring: Continuously monitor the solution's turbidity. This can be done visually against a contrasting background or with an automated turbidity sensor.[8]
- Record Dissolution Temperature: Record the temperature at which the last solid particle disappears and the solution becomes completely clear. This is the equilibrium solubility temperature for the prepared concentration.
- Data Compilation: Repeat steps 1-6 with varying solute-to-solvent ratios to construct a solubility curve (solubility vs. temperature).

Workflow for Dynamic Solubility Determination

[Click to download full resolution via product page](#)

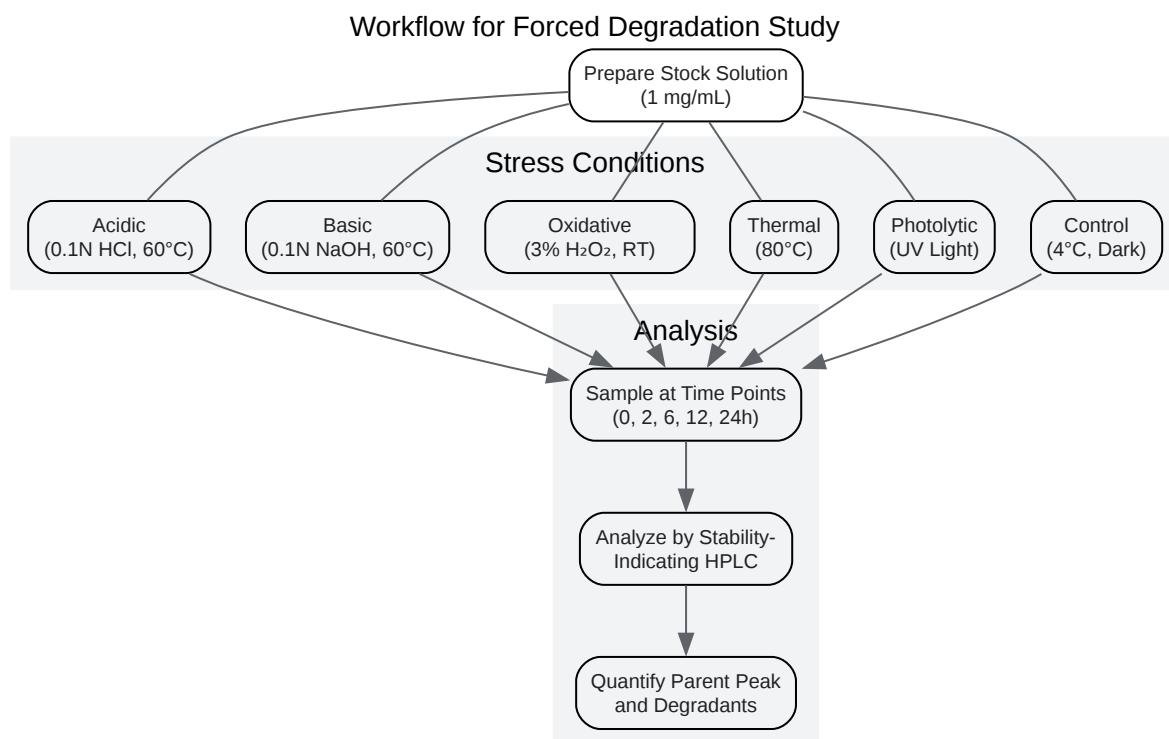
Dynamic Solubility Determination Workflow

Section 2: Stability Profile and Degradation Pathways

The stability of boronic acids is a critical parameter, as degradation can lead to reduced yields, impure products, and misleading biological data. The primary degradation pathways are protodeboronation, oxidation, and boroxine formation.^{[7][11]}

Key Degradation Pathways

- **Protopdeboronation:** This is the cleavage of the C-B bond, which is replaced by a C-H bond. ^[11] The reaction is often catalyzed by acidic or basic conditions and can be accelerated by residual palladium catalyst from the synthesis. The morpholino and methyl groups on the pyridine ring of the title compound may electronically influence the susceptibility of the C-B bond to this cleavage.
- **Oxidation:** The boron center is susceptible to oxidation, especially in the presence of air or other oxidants like hydrogen peroxide.^[11] This process typically leads to the formation of the corresponding phenol and boric acid, representing a complete loss of the desired starting material. Storing the compound under an inert atmosphere (Nitrogen or Argon) is a standard precaution to mitigate this pathway.^[7]
- **Boroxine Formation:** Under anhydrous conditions or upon heating, three molecules of a boronic acid can condense to form a six-membered cyclic anhydride known as a boroxine, releasing three molecules of water.^[11] This process is reversible, and the boroxine can be hydrolyzed back to the boronic acid in the presence of water. While this is not a destructive degradation, the formation of boroxine alters the compound's physical properties and reactivity.


Experimental Protocol for Forced Degradation Studies

Forced degradation (stress testing) is essential to identify potential liabilities and establish appropriate storage and handling conditions. A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the cornerstone of this analysis, as it can separate the intact parent compound from its degradation products.^[7]

Methodology

- Develop a Stability-Indicating HPLC Method:
 - Column: A reverse-phase C18 column is a common starting point.
 - Mobile Phase: A gradient of acetonitrile and water (or a suitable buffer, e.g., phosphate or acetate) is typically used. It is often crucial to keep the mobile phase pH near neutral to prevent on-column degradation.[7]
 - Detection: UV detection at a wavelength appropriate for the pyridine chromophore (e.g., 254 nm or 270 nm).
 - Validation: The method must be shown to resolve the parent peak from peaks generated under various stress conditions.
- Prepare Stress Samples:
 - Prepare a stock solution of **(5-Methyl-6-morpholinopyridin-3-yl)boronic acid** in a suitable solvent (e.g., 50:50 acetonitrile:water) at a known concentration (e.g., 1 mg/mL).
 - Aliquot the stock solution into separate vials for each stress condition.
- Apply Stress Conditions:[7][11]
 - Acid Hydrolysis: Add 0.1 N HCl and heat at 60 °C.
 - Base Hydrolysis: Add 0.1 N NaOH and heat at 60 °C.
 - Oxidation: Add 3% H₂O₂ and keep at room temperature.
 - Thermal Stress: Heat a solution (and a solid sample) at a high temperature (e.g., 80 °C).
 - Photolytic Stress: Expose a solution to UV light (e.g., in a photostability chamber).
 - Control: Keep one vial at the recommended storage condition (e.g., 4 °C, protected from light).
- Analysis:

- At specified time points (e.g., 0, 2, 6, 12, 24 hours), withdraw a sample from each vial, neutralize if necessary, and dilute to a suitable concentration.
- Analyze by the stability-indicating HPLC method.
- Calculate the percentage of the parent compound remaining and quantify the major degradation products.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. nbino.com [nbino.com]
- 2. mdpi.com [mdpi.com]
- 3. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nbino.com [nbino.com]
- 5. mdpi.com [mdpi.com]
- 6. Page loading... [wap.guidechem.com]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [(5-Methyl-6-morpholinopyridin-3-yl)boronic acid solubility and stability]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1371210#5-methyl-6-morpholinopyridin-3-yl-boronic-acid-solubility-and-stability>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com